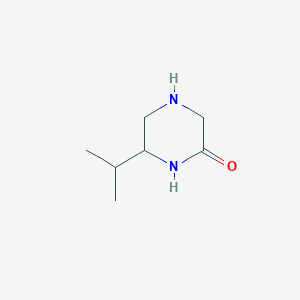
(4-Nitrophenyl)phosphoramidic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)phosphoramidic dichloride is a chemical compound with the molecular formula C6H5Cl2N2O3P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound contains a nitrophenyl group attached to a phosphoramidic dichloride moiety, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Nitrophenyl)phosphoramidic dichloride can be synthesized through the reaction of 4-nitroaniline with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-nitroaniline+POCl3→N-(4-nitrophenyl)phosphoramidic dichloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reducing Agents: Reducing agents such as hydrogen gas with a catalyst or metal hydrides can be used for the reduction of the nitro group.
Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions, often under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphoramidic compounds can be formed.
Reduction Products: The reduction of the nitro group yields N-(4-aminophenyl)phosphoramidic dichloride.
Hydrolysis Products: Hydrolysis results in the formation of phosphoric acid derivatives and hydrochloric acid.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)phosphoramidic dichloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)phosphoramidic dichloride involves its reactivity with nucleophiles and its ability to undergo reduction and hydrolysis. The compound’s molecular targets include various functional groups in organic molecules, allowing it to participate in diverse chemical reactions. The pathways involved in its reactions are primarily substitution, reduction, and hydrolysis, leading to the formation of different products based on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl phosphorodichloridate: Similar in structure but lacks the phosphoramidic group.
N-phenyl phosphoramidic dichloride: Similar but without the nitro group, affecting its reactivity and applications.
Uniqueness
(4-Nitrophenyl)phosphoramidic dichloride is unique due to the presence of both the nitrophenyl and phosphoramidic dichloride groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable reagent in various fields of research.
Propiedades
Número CAS |
51250-39-6 |
|---|---|
Fórmula molecular |
C6H5Cl2N2O3P |
Peso molecular |
254.99 g/mol |
Nombre IUPAC |
N-dichlorophosphoryl-4-nitroaniline |
InChI |
InChI=1S/C6H5Cl2N2O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H,9,13) |
Clave InChI |
WDBCWNNBYQDPNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NP(=O)(Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one](/img/structure/B8753415.png)

